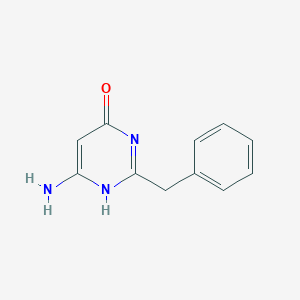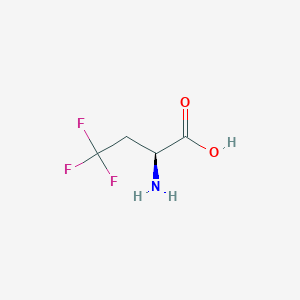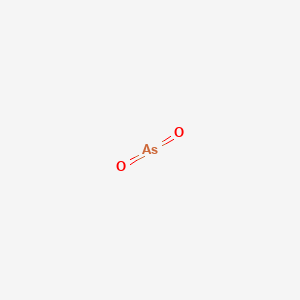
Arsenenite
Übersicht
Beschreibung
Arsenenite is a chemical compound containing an arsenic oxyanion where arsenic has an oxidation state of +3. It is commonly found in groundwater and is known for its high toxicity. This compound compounds are typically identified by their soluble As III anions and are often referred to as arsenate (III) compounds in scientific literature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arsenenite salts can be prepared from an aqueous solution of arsenic trioxide. For example, sodium meta-arsenite can be synthesized by reducing sodium arsenite with sodium tetraborohydride in an aqueous solution. The reaction conditions, such as pH, can be adjusted to control the size and shape of the resulting arsenic nanoparticles .
Industrial Production Methods: High-purity this compound compounds are produced through complex processes involving the synthesis of arsenic-containing substances like arsenic trichloride and arsenic trioxide. These substances are then processed into high-purity products through reduction or thermal decomposition, followed by sublimation .
Types of Reactions:
Oxidation: this compound can be oxidized to arsenate (V) using oxidizing agents like chlorine.
Reduction: Under reducing conditions, this compound forms various toxic compounds.
Precipitation: this compound reacts with silver ions to form yellow silver this compound in neutral or slightly basic solutions
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, hydrogen peroxide.
Reducing Agents: Sodium tetraborohydride.
Precipitation Reagents: Silver nitrate, hydrochloric acid.
Major Products:
Oxidation: Arsenate (V).
Reduction: Various arsenic-containing compounds.
Precipitation: Silver this compound
Wissenschaftliche Forschungsanwendungen
Arsenenite has several applications in scientific research:
Wirkmechanismus
Arsenenite exerts its effects through several mechanisms:
Cellular Pathways: It affects numerous intracellular signal transduction pathways, leading to alterations in cellular function, such as apoptosis, inhibition of growth, and angiogenesis.
Molecular Targets: this compound interacts with sulfur-containing proteins, disrupting their function and leading to cellular toxicity.
Vergleich Mit ähnlichen Verbindungen
Arsenate (V): Contains arsenic in the +5 oxidation state and is generally more stable and less reactive than arsenenite.
Phosphite: Similar structure to this compound but contains phosphorus instead of arsenic.
Nitrite: Similar structure to this compound but contains nitrogen instead of arsenic.
Uniqueness of this compound:
Reactivity: this compound is more chemically reactive and can easily form complexes with other substances compared to arsenate.
Toxicity: this compound is more toxic due to its ability to interact more readily with cellular components.
This compound’s unique properties make it a compound of significant interest in various scientific and industrial applications, despite its high toxicity.
Eigenschaften
InChI |
InChI=1S/AsO2/c2-1-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYIDMKXGSDQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[As]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924198, DTXSID50938283 | |
| Record name | lambda~5~-Arsanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.920 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17306-35-3, 82868-04-0, 12255-12-8 | |
| Record name | Arsenenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsinooxy, oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082868040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | lambda~5~-Arsanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


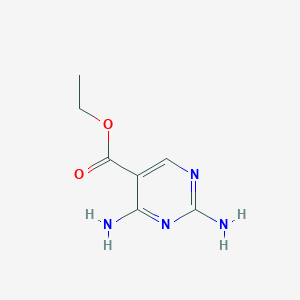
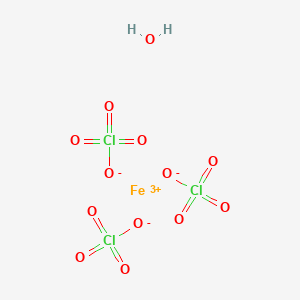
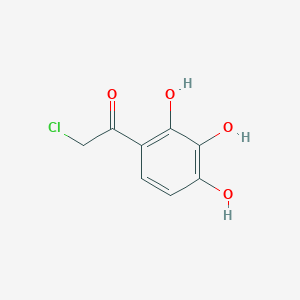
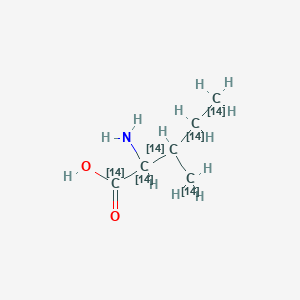
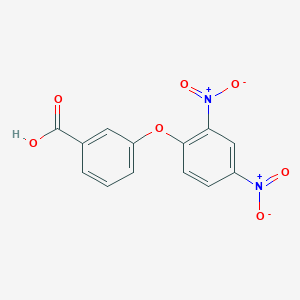
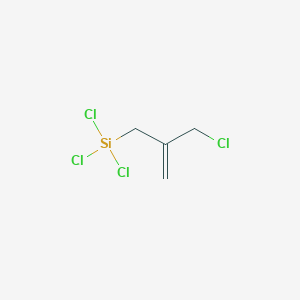
![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
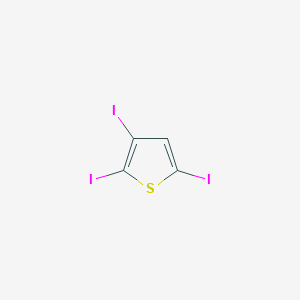
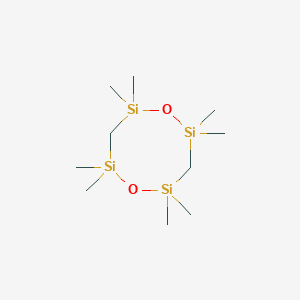
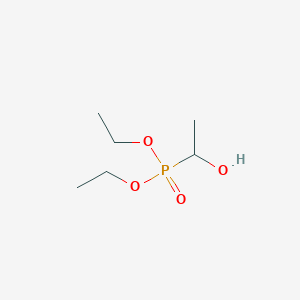
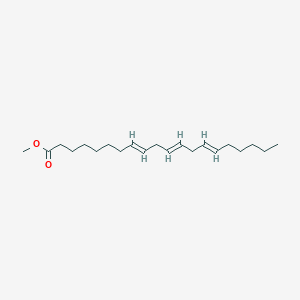
![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
